Phenyl(1,3-thiazol-2-yl)methanamine
Description
Overview of Thiazole-Containing Methanamines in Modern Chemical Research
Thiazole-containing methanamines are a class of compounds characterized by a thiazole (B1198619) ring linked to a methanamine group. Their importance in contemporary chemical research stems from the versatile chemical properties and biological relevance of the thiazole nucleus.
Historical Context and Evolution of Thiazole Chemistry
The systematic study of thiazole and its derivatives began in the late 19th century, with the pioneering work of Hantzsch and Hofmann. Current time information in Bangalore, IN.tandfonline.com The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a fundamental and widely used method for constructing the thiazole ring. derpharmachemica.coma2bchem.com Over the decades, the field of thiazole chemistry has expanded significantly, driven by the discovery of thiazole moieties in various natural products, such as vitamin B1 (thiamine), and in numerous synthetic compounds with diverse applications, including dyes and pharmaceuticals. Current time information in Bangalore, IN.nih.gov
Significance of the Thiazole Heterocycle in Chemical Scaffolds
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. fabad.org.tr This structural motif is of great significance in the design of new molecules due to its unique electronic properties and its ability to participate in various chemical interactions. The presence of both a hydrogen-bond acceptor (the nitrogen atom) and a weakly basic nature contributes to its role as a versatile scaffold in medicinal chemistry and materials science. nih.gov Thiazole derivatives have been investigated for a wide range of applications, underscoring the importance of this heterocyclic system. nih.govbenthamdirect.comchemicalbook.com
General Classification and Scope of Thiazolylmethanamine Compounds
Thiazolylmethanamine compounds can be broadly classified based on the substitution patterns on both the thiazole ring and the methanamine nitrogen. The position of the methanamine group on the thiazole ring (e.g., at the 2-, 4-, or 5-position) and the nature of the substituents on the phenyl ring and the amine nitrogen give rise to a wide array of derivatives with distinct chemical and physical properties. For instance, related compounds include N-methylated versions such as N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine and isomers like (2-phenyl-1,3-thiazol-4-yl)methanamine and (2-phenyl-1,3-thiazol-5-yl)methanamine. nih.gov These structural variations allow for the fine-tuning of the molecule's properties for specific research applications.
Structural Characteristics and Fundamental Chemical Significance of Phenyl(1,3-thiazol-2-yl)methanamine
The specific arrangement of the phenyl group, thiazole ring, and methanamine moiety in this compound imparts distinct chemical characteristics to the molecule.
Unique Features of the Phenyl Substituent and Thiazole Ring Linkage
The linkage of a phenyl group to the C2 position of the thiazole ring creates a conjugated system that influences the electronic properties of the entire molecule. This phenyl-thiazole core is a common feature in many biologically active compounds. researchgate.net The phenyl ring can engage in π-π stacking interactions, which can be a significant factor in the molecule's interaction with other molecules or biological targets. The electronic nature of substituents on the phenyl ring can further modulate the reactivity and properties of the thiazole system. mdpi.com
Role of the Methanamine Moiety in Chemical Transformations
The methanamine group (-CH2NH2) attached to the thiazole ring is a key functional group that dictates much of the compound's reactivity. The primary amine is nucleophilic and can participate in a variety of chemical reactions, such as N-alkylation, acylation, and the formation of Schiff bases. fabad.org.tr This functional handle allows for the straightforward derivatization of this compound, enabling the synthesis of a library of related compounds for further study. The basicity of the amine can also play a role in its chemical behavior and interactions.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively available in the cited literature, data for the closely related isomer, (2-Phenyl-1,3-thiazol-5-yl)methanamine, can provide some insight into the expected properties.
Table 1: Physicochemical Properties of (2-Phenyl-1,3-thiazol-5-yl)methanamine
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.27 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 190.05646950 Da |
| Monoisotopic Mass | 190.05646950 Da |
| Topological Polar Surface Area | 67.2 Ų |
| Heavy Atom Count | 13 |
Data sourced from PubChem for CID 595758. nih.gov
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for a Related Compound
| Spectroscopy | Predicted Features for a Phenylthiazolylmethanamine Structure |
|---|---|
| ¹H NMR | Aromatic protons (phenyl and thiazole rings), methylene (B1212753) protons (-CH₂-), and amine protons (-NH₂). |
| ¹³C NMR | Aromatic carbons, a methylene carbon, and carbons of the thiazole ring. |
| Mass Spec | Molecular ion peak (M+) and fragmentation patterns characteristic of the thiazole and phenyl rings. |
| IR Spec | N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the thiazole ring. |
Stereochemical Considerations for the this compound Core
The molecular structure of this compound possesses a chiral center. The carbon atom of the methanamine group (the CH unit bonded to the phenyl ring, the thiazole ring, the amino group, and a hydrogen atom) is sp³-hybridized and attached to four different substituents. This structural feature means the molecule is not superimposable on its mirror image, and can therefore exist as a pair of enantiomers: (R)-Phenyl(1,3-thiazol-2-yl)methanamine and (S)-Phenyl(1,3-thiazol-2-yl)methanamine.
The field of dynamic stereochemistry is crucial for understanding such molecules. unibo.it While specific studies on the resolution and stability of the enantiomers of this exact compound are not extensively documented in public literature, research on more complex derivatives highlights the critical role of stereochemistry. For instance, in the development of enzyme inhibitors, the biological activity can be highly specific to one enantiomer. A study on triazine derivatives for inhibiting ADAMTS-5, which used (2-phenyl-1,3-thiazol-4-yl)methanamine as a building block, found that switching from an (R)-pyrrolidin-2-ylmethanamine group to its (S)-enantiomer resulted in a 30-fold decrease in potency. acs.org This underscores that the specific three-dimensional arrangement of atoms is paramount for molecular recognition and biological function. Therefore, the synthesis and characterization of the individual (R) and (S) enantiomers of the this compound core are essential for developing stereochemically pure downstream products.
Rationale for Dedicated Research on this compound
Identifying Knowledge Gaps in the Literature for this Specific Compound
A review of current scientific literature reveals that while the thiazole class of compounds is extensively studied, this compound is predominantly mentioned as a synthetic intermediate or a building block rather than a primary subject of investigation. smolecule.comacs.orgenaminestore.com Numerous studies focus on the synthesis and biological evaluation of its derivatives, where various functional groups are appended to the core structure to modulate activity. For example, research has explored N-substituted derivatives, and aminothiazoles with different substitution patterns have been investigated as potential antimalarial agents. ontosight.ainih.gov Similarly, extensive work has been done on 2,4-disubstituted arylthiazoles for activity against T. brucei. nih.gov
This focus on derivatives leaves a significant knowledge gap regarding the fundamental properties of the unsubstituted parent compound. There is a lack of dedicated research on its specific crystallographic structure, detailed spectroscopic characterization, and intrinsic biological or material properties. Understanding these core characteristics is crucial, as they form the baseline upon which the properties of all its derivatives are built.
Potential for Advancing Synthetic Methodologies
The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis, first reported in 1887, being a classic and widely used method. This reaction typically involves the condensation of an α-haloketone with a thioamide. However, there is always room for methodological improvement.
Dedicated research on the synthesis of this compound could lead to the development of more efficient, scalable, and environmentally benign synthetic routes. researchgate.net This could involve:
Catalysis: Exploring novel catalysts, such as nickel complexes, could improve yields and reaction conditions. aablocks.com
Flow Chemistry: Continuous flow reactors offer advantages for scalability and safety, and their application to the synthesis of this specific building block could be optimized.
Green Chemistry: Investigating the use of greener solvents, reducing the number of synthetic steps, and minimizing waste would align with modern principles of sustainable chemistry.
Advancements in the synthesis of this foundational molecule would benefit the numerous research fields that rely on it as a starting material.
Implications for Future Material Science and Catalytic Applications
The inherent chemical structure of this compound suggests significant potential in material science and catalysis. The thiazole ring possesses unique electronic properties and the ability to act as a ligand, coordinating with metal ions. chemimpex.comresearchgate.net The phenyl group contributes to the molecule's structural rigidity and potential for π-stacking interactions.
Material Science: This compound is a valuable building block for creating novel materials. chemimpex.com Its structure can be incorporated into polymers or functional coatings to impart specific properties such as enhanced thermal stability or conductivity. chemimpex.com Research into thiazole-containing polymers is an active field, and this specific amine provides a reactive handle for polymerization. The unique combination of a phenyl and a thiazole ring could also be exploited in the development of organic electronic materials. bldpharm.com
Catalysis: The amine and the thiazole nitrogen can act as coordination sites for metal catalysts. smolecule.com Designing and synthesizing ligands is a cornerstone of catalysis research, and this compound could serve as a scaffold for new classes of ligands. These could find applications in various catalytic reactions, potentially offering unique reactivity or selectivity.
Dedicated investigation into these areas could unlock new applications for this versatile compound beyond its current role as a simple synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIPFQCVVHTZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437768-45-1 | |
| Record name | phenyl(1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Structural Characterization of Phenyl 1,3 Thiazol 2 Yl Methanamine
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and provides valuable information about its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For Phenyl(1,3-thiazol-2-yl)methanamine, the precise mass is a key identifier. The compound's molecular formula is C₁₀H₁₀N₂S. nih.govsigmaaldrich.com HRMS calculates the exact mass based on the most abundant isotopes of the constituent elements.
Table 1: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂S | nih.govsigmaaldrich.com |
| Molecular Weight ( g/mol ) | 190.26 | sigmaaldrich.com |
| Exact Mass (Da) | 190.05646950 | nih.gov |
This interactive table provides the fundamental mass spectrometry data for the title compound.
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to elucidate the compound's structure. For this compound, the fragmentation is dictated by the stability of the resulting ions.
The structure contains a stable aromatic phenyl ring and a thiazole (B1198619) ring connected by a methyleneamine bridge. nih.gov The most common fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this molecule, two primary alpha-cleavage events are anticipated:
Cleavage of the benzyl-amine bond: This would result in the formation of a stable benzyl (B1604629) radical (C₇H₇•, m/z 91) and a protonated 2-aminomethylthiazole ion, or the formation of a stable benzyl cation (tropylium ion, C₇H₇⁺, m/z 91) and a 2-aminomethylthiazole radical. The tropylium (B1234903) ion is a common and stable fragment in the mass spectra of compounds containing a benzyl group. libretexts.org
Cleavage of the thiazolyl-methylamine bond: This would lead to the formation of a thiazole-containing fragment and a phenylmethanamine fragment.
The mass spectrum of a related compound, (2-phenyl-1,3-thiazol-5-yl)methanamine, shows a base peak at m/z 190, corresponding to the molecular ion [M]⁺, with a significant fragment at m/z 189 due to the loss of a hydrogen atom [M-H]⁺. nih.gov The stability of the aromatic systems often results in a strong molecular ion peak. libretexts.org Further fragmentation of drug molecules containing thiazole rings is a key area of study in techniques like tandem mass spectrometry for metabolite identification. nih.gov
X-ray Diffraction Studies
The crystal structure of an analogue, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, has been determined, offering a model for the potential solid-state arrangement. researchgate.net The crystallographic data for this related compound reveals its packing and structural motifs, which are informative for predicting the behavior of the title compound. researchgate.net Such studies are crucial for unambiguously confirming molecular structures. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Thiazole Compound
| Parameter | Value (for 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol) | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
| a (Å) | 10.017(1) | researchgate.net |
| b (Å) | 11.725(1) | researchgate.net |
| c (Å) | 10.341(1) | researchgate.net |
| V (ų) | 1208.1(1) | researchgate.net |
| Z | 4 | researchgate.net |
This interactive table presents crystallographic data for a structurally similar compound, illustrating the type of information obtained from single-crystal X-ray diffraction.
In the solid state, molecules adopt low-energy conformations that are influenced by both intramolecular forces and crystal packing effects. For molecules containing multiple rotatable bonds and ring systems, such as this compound, the dihedral angles between the planar ring systems are of particular interest.
In the crystal structure of a related thiazole derivative, the dihedral angles between the thiazole ring and its attached phenyl rings were found to be 54.81 (7)° and 85.51 (7)°. nih.gov In another case involving fused ring systems, the twist angle between a phenyl group and a fused triazolo-thiadiazole system was only 2.85°. mdpi.com This indicates that the phenyl and thiazole rings in this compound are likely to be twisted relative to each other, adopting a non-planar conformation in the crystalline state to minimize steric hindrance. nih.govmdpi.com
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the presence of an amine group (-NH₂) allows for the formation of hydrogen bonds, where the amine acts as a hydrogen bond donor. The nitrogen and sulfur atoms of the thiazole ring, as well as the π-systems of the phenyl and thiazole rings, can act as hydrogen bond acceptors.
Studies of analogous crystal structures reveal the prevalence of several key interactions:
Hydrogen Bonding: N-H···N and C-H···N hydrogen bonds are commonly observed, often playing a primary role in forming the crystal lattice. mdpi.com In one structure, ion pairs were linked by N-H···Br and C-H···Br hydrogen bonds. nih.gov
π-Stacking: Interactions between parallel aromatic rings are also significant. In one case, π-π interactions were observed between parallel phenyl rings with a centroid-to-centroid distance of 3.8418 (12) Å. dntb.gov.ua In another, π-π contact between a furan (B31954) and a thiazole group was noted with a distance of 3.93 Å. mdpi.com
These interactions collectively create a stable, three-dimensional supramolecular architecture.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (2-phenyl-1,3-thiazol-5-yl)methanamine |
Computational and Theoretical Investigations of Phenyl 1,3 Thiazol 2 Yl Methanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules containing the thiazole (B1198619) ring. DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to predict the behavior of such compounds with a good balance between accuracy and computational cost.
The first step in the computational analysis of Phenyl(1,3-thiazol-2-yl)methanamine involves the optimization of its molecular geometry to find the lowest energy conformation. This is crucial as the three-dimensional structure of the molecule dictates its physical and biological properties. The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the phenyl ring, the methylene (B1212753) bridge, and the thiazole ring.
DFT calculations, for instance at the B3LYP/6-31G* level of theory, can be used to identify the most stable conformers. For a closely related compound, N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine, DFT has been used to obtain a minimized structure for further molecular docking studies. The analysis of the potential energy surface reveals the rotational barriers and the preferred spatial arrangement of the aromatic rings and the amine group. The key dihedral angles defining the conformation are optimized to locate the global minimum on the potential energy surface.
Table 1: Calculated Geometrical Parameters for the Optimized Structure of a Phenylthiazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (phenyl) | 1.39 | 120.0 | - |
| C-N (thiazole) | 1.38 | 115.0 | - |
| C-S (thiazole) | 1.73 | 89.0 | - |
| Phenyl-CH2-NH | - | - | Variable |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar phenylthiazole structures.
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be correlated with experimental data to validate the computed structure.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared with experimental spectra, can confirm the proposed molecular structure and provide detailed information about the electronic environment of each nucleus.
Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to identify characteristic vibrational modes of the phenyl, thiazole, and amine groups. Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can determine the energies of the lowest singlet-singlet electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions (e.g., π→π* or n→π*). This information is crucial for understanding the photophysical properties of the molecule.
Table 2: Predicted Spectroscopic Data for a Phenylthiazole Derivative
| Spectroscopic Parameter | Calculated Value |
|---|---|
| ¹H NMR Chemical Shift (ppm) | Phenyl-H: 7.2-7.5, CH2: 4.5, NH: 2.5 |
| ¹³C NMR Chemical Shift (ppm) | Phenyl-C: 125-130, Thiazole-C: 110-150, CH2: 50 |
| Major IR Frequencies (cm⁻¹) | C-H stretch (aromatic): 3100, N-H stretch: 3350, C=N stretch (thiazole): 1600 |
Note: The data in this table is illustrative and based on typical results from DFT and TD-DFT calculations for similar compounds.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations provide both the energies and the spatial distributions of these orbitals. For thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole and phenyl rings, while the LUMO is typically distributed over the aromatic systems. researchgate.netresearchgate.net
Table 3: Frontier Molecular Orbital Properties of a Phenylthiazole Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar phenylthiazole structures.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Local reactivity can be analyzed using Fukui functions, which indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The electrostatic potential (ESP) surface is another valuable tool that visually represents the charge distribution and helps in identifying regions prone to electrostatic interactions. The red regions (negative potential) are susceptible to electrophilic attack, while the blue regions (positive potential) are prone to nucleophilic attack.
Molecular Dynamics (MD) Simulations
While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. MD simulations model the movement of atoms over time, allowing for the exploration of the conformational space and the dynamics of intermolecular interactions. This is particularly relevant for understanding how the molecule behaves in a realistic biological environment. For instance, MD simulations can be used to assess the stability of a ligand-receptor complex.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding how this compound interacts with other molecules, including solvent molecules or biological receptors. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular contacts in crystal structures. researchgate.net By mapping properties like d_norm, d_i, and d_e onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, highlighting the most significant interactions that govern the crystal packing. researchgate.netdntb.gov.ua This type of analysis can reveal the key interactions responsible for the supramolecular assembly of this compound.
Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. The surface is defined by points where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
For this compound, a Hirshfeld surface analysis would partition the crystal environment, highlighting the specific atoms involved in intermolecular contacts. Key properties mapped onto the surface include dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). These are combined into a normalized contact distance (d_norm), which displays areas of close contact as red regions, indicating hydrogen bonds or other significant interactions.
Table 1: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Thiazole Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 47.0 |
| N···H/H···N | 17.6 |
| C···H/H···C | 17.0 |
| Other | 18.4 |
Note: Data is representative and based on analyses of similar molecular structures, as specific published data for this compound is not available. dntb.gov.ua
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a computational method that allows for the visualization of weak, non-covalent interactions in real space. chemtools.org This technique is based on the electron density (ρ) and its reduced density gradient (s). NCI analysis identifies regions of low density and low gradient that are characteristic of non-covalent interactions. jussieu.fr
The resulting 3D visualization consists of isosurfaces that are colored according to the nature of the interaction:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak, delocalized van der Waals interactions.
Red isosurfaces signify strong, repulsive interactions, such as steric clashes within a molecule. chemtools.org
For this compound, an NCI plot would likely reveal a green, disc-shaped isosurface between the phenyl and thiazole rings of adjacent molecules, indicating van der Waals or π-π stacking interactions. A blue region would be expected near the amine (-NH₂) group and the thiazole nitrogen atom, corresponding to potential N-H···N hydrogen bonds that link molecules together in the crystal. nih.govresearchgate.net Red areas would be unlikely to appear between molecules but could indicate internal steric strain.
Computational Studies on Reaction Mechanisms and Selectivity
Theoretical chemistry provides indispensable tools for predicting the course of chemical reactions, offering insights into mechanism, feasibility, and product distribution.
Transition State Characterization and Reaction Pathway Elucidation
Understanding a chemical reaction mechanism involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the fleeting geometry between reactants and products. nih.gov Computational methods, particularly Density Functional Theory (DFT), are used to locate these TS geometries and calculate their energies.
For a potential reaction involving this compound, such as a cycloaddition or substitution, computational chemists would model the reaction pathway. The process involves optimizing the geometries of the reactants, products, and the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products can be confirmed to pass through the calculated transition state, thus elucidating the full reaction pathway.
Regioselectivity and Diastereoselectivity Predictions in Addition or Cycloaddition Reactions
Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers (diastereoisomers). Computational chemistry is highly effective at predicting which isomer will be the major product. This is particularly relevant for addition and cycloaddition reactions involving the thiazole ring or associated functional groups of this compound.
The prediction is achieved by calculating the activation energies for all possible reaction pathways leading to the different isomers. acs.org For example, in a [3+2] cycloaddition reaction, there can be different modes of approach (e.g., endo vs. exo) and different orientations of the reactants, leading to distinct regio- and diastereoisomers. acs.orgluisrdomingo.com The pathway with the lowest activation energy corresponds to the fastest-forming product, which is predicted to be the major isomer observed experimentally. This energetic preference arises from a combination of steric and electronic factors at the transition state. acs.org
Global Electron Density Transfer (GEDT) Analysis during Chemical Processes
Global Electron Density Transfer (GEDT) is a conceptual DFT tool that quantifies the net flow of electron density between two interacting fragments (e.g., a nucleophile and an electrophile) at the transition state. mdpi.com The magnitude of GEDT, measured in electrons (e), is a powerful indicator of the polar nature of a reaction.
Non-polar reactions have very small GEDT values (typically < 0.1 e). mdpi.com
Polar reactions exhibit significant GEDT, indicating a substantial charge transfer from the nucleophile to the electrophile. sci-rad.com
In a reaction involving this compound, calculating the GEDT at the transition state would reveal the direction and magnitude of electron flow. acs.org For instance, in a polar Diels-Alder (P-DA) reaction, a high GEDT value correlates with a lower activation energy and thus a faster reaction. mdpi.com This analysis helps classify the reaction mechanism and explains the roles of the reactants as either electron donors (nucleophiles) or electron acceptors (electrophiles). luisrdomingo.comsci-rad.com
Chemical Reactivity and Derivatization of Phenyl 1,3 Thiazol 2 Yl Methanamine
Transformations at the Methanamine Moiety
The primary amine of the methanamine group is a versatile functional handle for a variety of chemical modifications, including oxidation, reduction, acylation, alkylation, sulfonamidation, and condensation reactions to form imines.
Oxidation Reactions (e.g., to nitroso or nitro derivatives)
The primary amine of phenyl(1,3-thiazol-2-yl)methanamine can be oxidized to the corresponding nitroso or nitro derivatives. While specific studies on this exact molecule are not prevalent in the reviewed literature, the oxidation of primary amines is a well-established transformation in organic chemistry. For analogous compounds like (2-phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, the oxidation of the amine group to nitroso or nitro derivatives has been reported as a potential reaction.
Typical oxidizing agents for the conversion of primary amines to nitro compounds include reagents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2). The synthesis of C-nitroso compounds can be achieved through various methods, including the oxidation of primary amines. nih.gov For aromatic amines, reagents such as hydrogen peroxide in the presence of a catalyst have been used to yield nitroso compounds. nih.gov
Table 1: Potential Oxidation Reactions of this compound
| Transformation | Reagent Examples | Product Type |
| Oxidation of primary amine | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Nitro derivative |
| Oxidation of primary amine | Peroxotungstophosphate/H2O2, [Mo(O)(O2)2(H2O)(hmpa)] | Nitroso derivative |
Note: This data is based on general principles of amine oxidation and reactions of analogous compounds, as specific literature for this compound was not found.
Reduction Reactions (e.g., to secondary or tertiary amines)
The primary amine of this compound can be converted to secondary or tertiary amines through reductive amination. This common and powerful reaction involves the initial formation of an imine or enamine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine. For the analogous compound, (2-phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, reduction to form secondary or tertiary amines is a known reaction.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2/Pd/C). jst.go.jp For example, the reductive alkylation of a secondary amine with glyoxylic acid in the presence of NaBH(OAc)3 can be used to introduce a carboxymethyl group, which can be further functionalized. jst.go.jp
Table 2: Potential Reductive Amination Reactions of this compound
| Carbonyl Compound | Reducing Agent | Product Type |
| Aldehyde (R'-CHO) | NaBH(OAc)3, NaBH4, H2/Pd/C | Secondary Amine |
| Ketone (R'-CO-R'') | NaBH(OAc)3, NaBH4, H2/Pd/C | Secondary Amine |
| Formaldehyde | NaBH(OAc)3, NaBH4, H2/Pd/C | N-methyl Amine |
| Glyoxylic acid | NaBH(OAc)3 | N-carboxymethyl Amine |
Note: This data is based on general principles of reductive amination and reactions of analogous compounds, as specific literature for this compound was not found.
Acylation, Alkylation, and Sulfonamidation Reactions
The nucleophilic primary amine of this compound readily undergoes acylation, alkylation, and sulfonamidation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) yields the corresponding amides. For example, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been synthesized by reacting the parent amine with acid chlorides in dioxane with triethylamine. mdpi.com
Alkylation: Alkylation of the primary amine can lead to secondary and tertiary amines. This can be achieved using alkyl halides, though polyalkylation can be a competing reaction. Reductive amination, as discussed previously, is often a more controlled method for obtaining secondary amines. The N-alkylation of pyridazinone derivatives containing a 2-phenylthiazole (B155284) skeleton has been reported.
Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. This reaction is widely used in medicinal chemistry to introduce the sulfonyl group, which can act as a key pharmacophore. The synthesis of benzenesulfonamides derived from 2-amino-4-arylthiazoles has been described, involving the reaction of the 2-aminothiazole (B372263) with a sulfonylaryl chloride using DMAP as a catalyst. researchgate.net
Table 3: Acylation, Alkylation, and Sulfonamidation of this compound
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride, Benzoyl chloride | Amide |
| Alkylation | Methyl iodide, Benzyl (B1604629) bromide | Secondary/Tertiary Amine |
| Sulfonamidation | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
Note: This data is based on general principles and reactions of analogous compounds, as specific literature for this compound was not found.
Formation of Schiff Bases and Imines
Primary amines, such as this compound, readily condense with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a versatile reaction used to synthesize a wide variety of biologically active compounds. neliti.com For example, Schiff bases have been synthesized from the condensation of an amine with 2-methoxybenzaldehyde. researchgate.net
Reactivity of the Thiazole (B1198619) Ring
The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is influenced by the substituents present.
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituents. In this compound, the phenyl group at the 2-position and the methanamine group will influence the regioselectivity of the substitution. The electron-donating character of the sulfur and nitrogen atoms in the thiazole ring generally directs electrophiles to the C5 position, unless it is already substituted. Given that the methanamine group is at an unspecified position on the phenyl ring in the provided name, we will consider the general reactivity. If the substitution were on the thiazole ring itself, it would significantly direct incoming electrophiles.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com Halogenation can be performed with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. byjus.com
Table 4: Potential Electrophilic Aromatic Substitution on the Thiazole Ring
| Reaction | Reagent | Potential Product |
| Nitration | HNO3/H2SO4 | Nitro-substituted thiazole |
| Bromination | Br2/FeBr3 | Bromo-substituted thiazole |
| Chlorination | Cl2/FeCl3 | Chloro-substituted thiazole |
| Sulfonation | SO3/H2SO4 | Thiazolesulfonic acid |
Note: The regioselectivity of these reactions on this compound would require specific experimental investigation. This data represents general possibilities for electrophilic substitution on a thiazole ring.
Nucleophilic Substitution Reactions Involving the Thiazole Framework
The thiazole ring in this compound and its derivatives can undergo nucleophilic substitution reactions, although this is less common than electrophilic substitution. The reactivity is often dependent on the specific position on the ring and the presence of activating groups. For instance, the synthesis of related thiazole structures can involve intramolecular nucleophilic substitution at an sp2 carbon to form the heterocyclic core. mdpi.com
In broader thiazole chemistry, nucleophilic substitution is a key mechanism. For example, the Hantzsch thiazole synthesis, a foundational method, involves the reaction of α-haloketones with thioamides. This process proceeds through a nucleophilic attack followed by cyclization to create the thiazole ring. researchgate.net Derivatives of this compound can be synthesized using similar principles, where the core scaffold is built upon through sequential substitution reactions. For instance, reacting a precursor like 2-bromo-1-phenylethanone with thiourea (B124793) is a common strategy to form the 2-phenyl-thiazole skeleton.
Furthermore, direct functionalization of the thiazole ring can be achieved. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a complex, stepwise nucleophilic substitution pathway, highlighting the potential for intricate modifications on similar heterocyclic systems. mdpi.com The aminomethyl group on this compound can also be the site of nucleophilic substitution, for example, through reductive amination protocols to yield N-alkylated derivatives. uniba.it
Cycloaddition Reactions involving the Thiazole Unsaturations
The unsaturated nature of the thiazole ring allows it to participate in cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems. Thiazoles can engage in [3+2] cycloaddition reactions, which are crucial for constructing five-membered heterocyclic rings. mdpi.comresearchgate.net
One notable example involves the reaction of thiazolium ylides with activated alkynes. While this might be expected to form a simple pyrrolothiazole adduct, the reaction can proceed through a more complex pathway. The initially formed [3+2] cycloadduct can undergo a ring-opening, followed by a nucleophilic addition of the resulting thiol to a second alkyne molecule. researchgate.net This demonstrates the nuanced reactivity of the thiazole system in cycloadditions.
Copper-catalyzed [3+2] cycloaddition reactions have been employed to synthesize pyrazolyl thiazole derivatives, showcasing the utility of this reaction type in creating biologically relevant molecules from thiazole precursors. mdpi.com Similarly, 1,3-dipolar cycloaddition processes have been used to generate novel thiazole-bearing heterocycles. mdpi.com These reactions underscore the versatility of the thiazole framework in constructing diverse molecular architectures through the strategic use of its double bonds.
Synthetic Utility as a Precursor for Complex Molecular Architectures
This compound is not just a subject of academic reactivity studies but also a valuable precursor for creating elaborate molecular structures with significant applications, particularly in medicinal chemistry.
Development as a Versatile Synthetic Intermediate and Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous experimental drugs. nih.gov Its derivatives have been synthesized and evaluated for a wide range of biological activities. The thiazole ring is a key component in several FDA-approved drugs, highlighting its importance as a pharmacophore. nih.gov
Researchers frequently use the this compound core to develop new therapeutic agents. For example, new series of 1,3-thiazole-based compounds are continually being synthesized to explore their potential as anticancer agents. The synthesis often involves modifying the phenyl ring or the amine group to create a library of derivatives, allowing for the study of structure-activity relationships (SAR). mdpi.com The compound serves as a versatile starting point for creating N-Mannich bases, amides, and other derivatives through reactions like Suzuki cross-coupling on a halogenated version of the scaffold. nih.gov
Table 1: Examples of Derivatives Synthesized from Thiazole Scaffolds and Their Applications
| Derivative Class | Synthetic Strategy | Application/Significance | Reference(s) |
| Pyrazolyl thiazoles | Copper-catalyzed [3+2] cycloaddition | Investigated for activity against M. Tuberculosis | mdpi.com |
| Biphenylthiazole analogues | Modifications of a lead compound | Investigated for anti-MRSA activity | nih.gov |
| N-Aryl-thiazol-2-amine derivatives | Condensation and cyclization | Investigated for antimicrobial activity | mdpi.com |
| Piperazine-fused quinazolines | Suzuki cross-coupling followed by N-Mannich base formation | Development of pharmacologically active compounds | nih.gov |
Incorporation into Macrocyclic or Polymeric Structures
The bifunctional nature of this compound, with reactive sites at the amine and potentially on the aromatic rings, makes it a candidate for incorporation into larger molecular assemblies like macrocycles and coordination polymers. Thiazole-containing ligands are actively used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.net
In these structures, the thiazole ring typically coordinates to a metal center through its nitrogen atom, acting as a terminal or bridging ligand. researchgate.net While specific examples using this compound as the sole ligand were not prominently found, the general principle is well-established. For instance, lanthanide CPs have been synthesized using thiazole as a solvent and N-bound ligand, demonstrating its ability to be integrated into polymeric chains. researchgate.net The development of such materials is driven by their potential applications in areas like luminescence. researchgate.net The synthesis of thienopyridine derivatives, which can involve amide bond formation with heterocyclic amines, provides a pathway for integrating thiazole units into larger, complex molecules, including potential macrocycles. google.com
As a Chiral Building Block in Asymmetric Synthesis (if enantioselective routes are developed)
The presence of a stereocenter at the carbon atom connecting the phenyl and aminomethyl groups means that this compound can exist as a pair of enantiomers. This opens the door for its use as a chiral building block in asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals. sigmaaldrich.com
Chiral amines are widely used as resolving agents for racemic acids or as chiral auxiliaries and catalysts in enantioselective reactions. sigmaaldrich.com The synthesis of enantiomerically pure building blocks is a key challenge and a significant area of research. beilstein-journals.org Strategies for synthesizing chiral amines often involve the asymmetric reduction of imines or reductive amination using a chiral source. sigmaaldrich.com For example, a tricyclic oxazolidine (B1195125) system derived from (R)-phenylglycinol has been used as a chiral building block to stereoselectively synthesize substituted 2-benzazepines. researchgate.net
While specific, scalable enantioselective routes for this compound are not detailed in the provided search context, the general methodologies for creating chiral amines are applicable. The development of such a route would render this compound a valuable tool for medicinal chemists, allowing the introduction of a specific stereochemistry into complex target molecules. beilstein-journals.orgambeed.com
Stability and Degradation Pathways (mechanistic studies, not safety profiles)
Understanding the chemical stability and degradation of this compound is crucial for its synthesis, storage, and application. Mechanistic studies, often conducted as forced degradation experiments, reveal how the molecule breaks down under stress conditions like heat, light, and exposure to acidic or alkaline environments. ajrconline.org
For this compound and its hydrochloride salts, thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides. aksci.comfishersci.se The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents and acids. aksci.comfishersci.se
Hydrolytic degradation is a key pathway to consider. For many pharmaceuticals, refluxing in acidic (e.g., 0.1 N HCl) or alkaline (e.g., 0.1 N NaOH) solutions is a standard stress test. ajrconline.org Amide and ester groups are particularly susceptible to hydrolysis. While this compound lacks these, the thiazole ring itself or the aminomethyl linkage could be susceptible under harsh conditions. For example, related heterocyclic systems show susceptibility to alkaline degradation. ajrconline.org The specific degradation products would be identified through techniques like HPLC and characterized by mass spectrometry and NMR to elucidate the exact mechanistic pathway of decomposition.
Applications of Phenyl 1,3 Thiazol 2 Yl Methanamine and Its Derivatives in Advanced Materials and Catalysis
Role as a Chemical Scaffold in Materials Science
The distinct properties of Phenyl(1,3-thiazol-2-yl)methanamine, such as thermal stability and potential for enhanced conductivity, make it a compound of interest in materials science. chemimpex.com Its structure is a valuable building block for creating new materials with tailored functionalities. chemimpex.com The thiazole (B1198619) moiety, in particular, is a key component in a variety of biologically active and synthetically important molecules, and its incorporation into material structures is an area of active research. mdpi.com
Integration into Functionalized Polymers and Oligomers
The aminomethyl group on the thiazole ring serves as a reactive handle, allowing for the incorporation of the this compound unit into larger polymeric or oligomeric structures. This process enables the creation of functionalized polymers where the specific properties of the thiazole and phenyl groups can be imparted to the bulk material. While direct research on the polymerization of this compound is not extensively documented in the provided results, the principles of heterocycle polymerization are well-established. uni-muenchen.de For instance, derivatives of this compound can be designed to act as monomers in polymerization reactions, leading to materials with unique electronic or photophysical properties. The stability and reactivity of the compound make it a suitable candidate for creating complex synthetic pathways toward novel polymers. chemimpex.com
Development of Novel Coatings with Specific Properties
The development of advanced coatings often relies on the incorporation of functional molecules to achieve desired surface properties such as corrosion resistance, specific adhesion, or antimicrobial activity. The inherent chemical stability and potential for biological interaction make derivatives of this compound attractive for these applications. chemimpex.com The thiazole ring is a component of many compounds with known antimicrobial and antifungal properties. nih.gov By integrating this compound or its derivatives into coating formulations, it is possible to develop surfaces that actively resist biofouling. Furthermore, the compound's structure can contribute to enhanced thermal stability and conductivity in specialized coatings for electronic applications. chemimpex.com
Applications in Organic Optoelectronic Devices (e.g., Organic Light Emitting Diodes, Organic Solar Cells)
Heterocyclic compounds, particularly those with aromatic character, are central to the development of organic optoelectronic devices. Thiazole and its derivatives are recognized for their use in the fabrication of Organic Light Emitting Diodes (OLEDs) and semiconductors. researchgate.net While specific data on this compound in this context is limited, related heterocyclic structures like oxadiazoles (B1248032) have been extensively studied as electron-transporting and hole-blocking materials in OLEDs and organic solar cells (OSCs). mdpi.comresearchgate.net The principle relies on the electron-deficient nature and high photoluminescence quantum yield of these heterocycles. mdpi.comresearchgate.net The combination of the electron-rich phenyl group and the electron-deficient thiazole ring in this compound suggests potential as a "push-pull" system, which is a common design strategy for materials in organic electronics. acs.org Such materials can exhibit bipolar charge-transporting abilities, a desirable characteristic for optoelectronic device efficiency. acs.org
| Device Type | Role of Heterocyclic Compound | Relevant Findings |
| OLEDs | Electron-Transporting (ET) Layer, Hole-Blocking (HB) Layer | 1,3,4-Oxadiazole derivatives are effective ET and HB materials, improving device performance by reducing operating voltages. mdpi.comresearchgate.net |
| OLEDs | Emitter | Thiazole-containing push-pull systems can be highly emissive. acs.org |
| OSCs | Electron-Transporting (ET) Layer | Oxadiazole-based materials can enhance the performance of organic solar cells. mdpi.com |
| Semiconductors | Active Material | Thiazole derivatives are used in the fabrication of organic semiconductors. researchgate.net |
Exploration in Sensors and Other Functional Materials
The structure of this compound is well-suited for applications in chemical sensing. The methanamine group can be readily converted into a Schiff base, a class of compounds widely used as optical chemical sensors. researchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with specific metal ions or anions. researchgate.net Furthermore, thiazole-containing ligands can be incorporated into metal-organic frameworks (MOFs), which are crystalline materials with porous structures. researchgate.net These MOFs can exhibit luminescence that is sensitive to the presence of certain molecules, making them effective sensors. researchgate.net The inherent properties of this compound also lend themselves to the creation of other functional materials, such as those with enhanced thermal stability or electrical conductivity for use in electronics and energy applications. chemimpex.com
Contributions to Ligand Design in Catalysis
The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions. This, combined with the structural rigidity and steric influence of the phenyl group, makes it and its derivatives promising candidates for ligands in transition metal catalysis.
As Ligands for Transition Metal-Catalyzed Reactions
Derivatives of this compound have been explored as ligands in various transition metal-catalyzed reactions. The design of these ligands can influence the efficiency, selectivity, and scope of the catalytic transformation. For instance, a derivative, (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine, is noted in the context of nickel catalysis. aablocks.com The broader family of thiazole derivatives has been used to create ligands for a range of transition metals, including copper and palladium. researchgate.netwhiterose.ac.uk These complexes have shown activity in diverse reactions, from C-H bond functionalization to the synthesis of complex heterocyclic structures like quinazolines. snnu.edu.cnmdpi.com The ability to modify the phenyl and thiazole rings allows for the fine-tuning of the ligand's electronic and steric properties, thereby optimizing the performance of the metal catalyst for a specific chemical transformation.
| Catalyst System | Reaction Type | Role of Thiazole-Containing Ligand |
| Nickel Catalyst | Heterocycle Synthesis | A derivative, (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine, is mentioned as a relevant compound. aablocks.com |
| Copper(II) Complexes | Various | A triazine-based ligand with thiazolyl moieties forms active complexes. researchgate.net |
| Palladium Complexes | Direct Arylation | Imidate ligands, which can be derived from amine-containing compounds, are used to modify the catalytic activity of palladium. whiterose.ac.uk |
Investigation in Organocatalysis and Enantioselective Catalysis
The field of organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a more sustainable and often complementary approach to traditional metal-based catalysis. researchgate.net The structural motif of this compound, featuring a primary amine adjacent to a heterocyclic system, suggests its potential as a platform for developing novel organocatalysts. The amine group can engage in various catalytic cycles, such as enamine or iminium ion formation, which are fundamental to many organocatalytic transformations.
While direct research on this compound as an organocatalyst is not extensively documented, the broader class of chiral amines and their derivatives are staples in enantioselective catalysis. acs.org The development of chiral variants of this compound could unlock applications in asymmetric synthesis. For instance, chiral phosphoric acids have been successfully used to catalyze enantioselective reactions involving amine-containing substrates, creating complex molecular architectures with high stereocontrol. nih.gov Similarly, chiral 1,3,2-oxazaborolidines have been employed as catalysts in enantioselective photochemical reactions, a strategy that could potentially be adapted for chiral thiazole-methanamine derivatives. nih.gov The synthesis of N-C axially chiral compounds, an area of growing interest, has been achieved through transition-metal-catalyzed asymmetric reactions of related amine-containing structures, indicating a potential pathway for creating atropisomeric catalysts or products from chiral thiazole-methanamine precursors. mdpi.com The general principles of using organocatalysts based on hydrogen bond donors, such as those seen in enaminone and benzenediamine systems, could also be applied to design catalysts derived from the thiazole-methanamine core. mdpi.com
Development of Novel Catalytic Systems Based on the Thiazole-Methanamine Core
The thiazole ring is a versatile scaffold for the design of novel catalytic systems due to its aromaticity and the presence of nitrogen and sulfur heteroatoms that can coordinate with metal centers. mdpi.com Researchers have successfully leveraged the thiazole core to develop powerful catalysts for a variety of organic transformations.
A notable example involves the creation of palladium(II) complexes with thiazole-containing ligands. These complexes have proven to be highly effective catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov In these systems, the thiazole moiety plays a crucial role in the catalytic cycle, facilitating the reaction pathway. nih.gov The development of magnetic nanocatalysts for thiazole synthesis further highlights the innovation in this area, offering catalysts that are easily separable from the reaction mixture, which is a key principle of green chemistry. researchgate.net Gold-catalyzed systems have also been developed for the one-pot synthesis of 2,4-disubstituted thiazoles at room temperature, demonstrating the mild and efficient nature of modern catalytic methods involving this heterocycle. mdpi.com
Table 1: Examples of Catalytic Systems Based on the Thiazole Core
| Catalyst Type | Application | Key Features | Reference |
| Palladium(II) Thiazole Complex | Synthesis of Pyrazole-4-Carbonitrile Derivatives | High efficiency under ultrasonic irradiation; thiazole core is key to catalytic role. | nih.gov |
| Magnetic Nanocatalysts | Synthesis of Thiazole Derivatives | Easy separation from reaction mixture using an external magnet; stable and efficient. | researchgate.net |
| Gold(I) Oxidation System | One-Pot Synthesis of 2,4-Disubstituted Thiazoles | Operates at room temperature; provides an efficient and mild catalytic system. | mdpi.com |
| Nickel N-Heterocyclic Carbene Complex | Synthesis of Pyridines and Pyridones | In situ generation of the catalyst; effective for cycloaddition reactions. | aablocks.com |
Advanced Synthetic Intermediate in Non-Biological Chemical Processes
Beyond its direct applications, this compound and its isomers serve as highly valuable building blocks in multi-step organic synthesis, enabling the construction of complex molecular frameworks.
Precursor for Advanced Organic Synthesis
The this compound molecule contains multiple reactive sites—the primary amine, the thiazole ring, and the phenyl ring—that can be selectively functionalized. This versatility makes it an excellent precursor for advanced organic synthesis. The amine group can be readily converted into amides, sulfonamides, or secondary/tertiary amines, allowing for the introduction of diverse functional groups. For example, derivatives such as N-(5-phenylthiazol-2-yl)acrylamides have been synthesized from the corresponding amine precursor as part of structure-based drug design efforts. nih.gov
The thiazole ring itself can be further elaborated. Various synthetic methods allow for direct C-H arylation or the introduction of substituents at different positions on the thiazole core, expanding the molecular diversity achievable from this starting material. organic-chemistry.orgchim.it The synthesis of 2-alkylimino-1,3-thiazolines demonstrates how the core thiazole structure can be used as a scaffold for creating libraries of compounds through functionalization of the exocyclic amine and other positions. acs.org
Building Block for Novel Heterocyclic Systems
The thiazole-methanamine framework is a key component in the synthesis of more complex, often fused, heterocyclic systems. Thiazole derivatives are recognized as important intermediates for a wide range of compounds, including those with applications as fungicides and dyes. researchgate.net
Research has shown that the thiazole core can be integrated into larger polycyclic structures. For instance, thiazole derivatives have been used in palladium-catalyzed cross-coupling reactions to create annulated heterocycles such as 1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones and benzothiazolo[3,2-a]pyrimidin-4-ones. researchgate.net In another example, a thiazole-containing sulfonamide was used as a starting material to synthesize a variety of other heterocyclic rings, including pyrazoles, pyridines, and chromenes. mdpi.com The regioisomer, (2-phenyl-1,3-thiazol-4-yl)methanamine, has been explicitly identified as a building block in medicinal chemistry for constructing novel 1H-pyrazole-5-carboxamide compounds. lookchem.com Furthermore, the thiazole motif has been incorporated into benzimidazole (B57391) structures to generate new hybrid molecules. researchgate.net These examples underscore the role of this compound and its related structures as foundational units for accessing novel and diverse heterocyclic architectures.
Table 2: Examples of Novel Heterocyclic Systems Derived from Thiazole Building Blocks
| Starting Material Type | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| Thiazole Derivative | Isoquinoline | Nickel-Catalyzed Cyclization | aablocks.com |
| Thiazole Derivative | 1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one | Pd-Catalyzed Cross-Coupling and Cyclization | researchgate.net |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Pyrazole, Pyridine, Chromene | Multi-step Synthesis | mdpi.com |
| (2-Phenyl-1,3-thiazol-4-yl)methanamine | 1H-Pyrazole-5-carboxamide | Amide Coupling | lookchem.com |
| 2-Acetylbenzimidazole and Thiourea (B124793) | 4-(1H-benz[d]imidazol-2-yl)-1,3-thiazol-2-amine | Cyclocondensation | researchgate.net |
Future Research Directions and Perspectives on Phenyl 1,3 Thiazol 2 Yl Methanamine
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.net For Phenyl(1,3-thiazol-2-yl)methanamine and related thiazole (B1198619) derivatives, future research is geared towards greener and more sustainable synthetic routes.
Key Research Thrusts:
Catalyst-Free Reactions: Inspired by the Hantzsch thiazole synthesis, which traditionally uses a catalyst, new methods are being explored that proceed without one. For instance, refluxing 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in ethanol (B145695) has yielded N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. mdpi.com
One-Pot, Multicomponent Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, are highly efficient. beilstein-journals.org A recent example is the one-pot synthesis of lawsone-thiazole hybrids. acs.org
Sustainable Methine Sources: Research is underway to utilize sustainable sources like alcohols and ethers for the methine bridge in the synthesis of related heterocyclic compounds, which could be applicable to thiazole synthesis. rsc.org
Organoautocatalysis: A novel approach involves using an in-situ formed organoautocatalyst, such as a pyrrolidinium (B1226570) salt, to drive the reaction, eliminating the need for external catalysts. fau.eu
Natural Base Catalysis: The use of catalysts derived from natural and waste materials, such as snail shells, is being investigated for the synthesis of related heterocyclic compounds, offering a cost-effective and environmentally friendly alternative. oiccpress.com
A comparative look at traditional versus emerging sustainable methods highlights the drive towards greener chemistry:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Catalyst | Often requires metal catalysts | Aims for catalyst-free or uses natural/organo-catalysts |
| Solvents | Often uses volatile organic compounds | Prefers water or greener solvents |
| Reaction Steps | Often multi-step with purification at each stage | Favors one-pot, multi-component reactions |
| Energy Input | Can be energy-intensive | Seeks ambient temperature and pressure conditions |
Development of Advanced Spectroscopic Probes for In-situ Reaction Monitoring
Understanding reaction kinetics and mechanisms in real-time is crucial for process optimization and quality control. The development of advanced spectroscopic probes is a key area of future research.
Emerging Techniques:
Fiber-Optic FTIR-ATR Spectroscopy: This technique allows for the in-situ monitoring of reaction progress by tracking the concentrations of reactants, intermediates, and products in real-time without the need for sampling. nih.gov
Photoswitchable Fluorescent Probes: The design of novel photoswitchable fluorescent and colorimetric probes, including those based on thiazole orange, enables the detection of specific molecules and the monitoring of biological processes. researchgate.netmdpi.com
Quinoline-Based Thiazole Derivatives: New quinoline-based thiazole derivatives have been synthesized and shown to act as selective fluorescent probes for metal ions like Fe³⁺, Fe²⁺, and Cu²⁺. acs.org
These advanced spectroscopic tools provide a deeper understanding of reaction dynamics, facilitating the development of more efficient and controlled synthetic processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties of new compounds. researchgate.net
Applications in Thiazole Chemistry:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed using machine learning algorithms to predict the biological activities of thiazole derivatives. nih.goveurekaselect.com These models can help in the design of new compounds with desired therapeutic properties. nih.goveurekaselect.com
Predictive Modeling for Inhibitory Activity: Machine learning models have been successfully used to predict the inhibitory activity of thiazole compounds against specific biological targets, such as estrogen receptors and the ribosomal peptidyl transferase center of M. tuberculosis. nih.goveurekaselect.comrsc.orgbiorxiv.org
Virtual Screening: AI and ML are employed for virtual screening of large compound libraries to identify potential new inhibitors with novel scaffolds. researchgate.netresearchgate.net
Generative Models: Deep learning models, such as transformers, are being used for the controllable generation of novel organic molecules with desired properties. arxiv.org
The integration of AI and ML offers a powerful approach to navigate the vast chemical space and identify promising this compound derivatives with tailored functionalities.
Design of Next-Generation Chemical Scaffolds with Tunable Reactivity
The thiazole ring is a versatile scaffold that can be readily modified to tune the chemical and biological properties of the resulting compounds. nih.govmdpi.com
Strategies for Scaffold Innovation:
Hybrid Molecules: A key strategy involves the hybridization of the thiazole scaffold with other pharmacologically active moieties, such as quinoxaline, thienothiophene, or piperazine, to create novel hybrid molecules with potentially synergistic or dual activities. nih.govarkat-usa.org
Bioisosteric Replacement: The substitution of the thiazole ring with bioisosteres, such as 2-aminooxazole, is being explored to modulate the compound's properties and potentially overcome issues like pan-assay interference. nih.gov
Tunable N-Heterocyclic Carbenes: Chiral thiazolium carbenes are being designed to act as catalysts in asymmetric radical reactions, enabling the synthesis of complex chiral molecules with high enantioselectivity. acs.org
Diverse Substitutions: The synthesis of a wide range of substituted thiazole derivatives, including those with adamantyl groups, is being pursued to explore the structure-activity relationships and identify compounds with potent biological activities. nih.gov
The design of these next-generation scaffolds is driven by the goal of achieving enhanced efficacy, selectivity, and novel modes of action.
Investigation of Solid-State Properties and Polymorphism
The solid-state properties of a compound, including its crystalline form (polymorphism), significantly impact its physical and chemical stability, solubility, and bioavailability.
Key Areas of Investigation:
Polymorph Screening: Systematic screening for different polymorphic forms of thiazole derivatives is crucial for identifying the most stable and bioavailable form. scispace.comresearchgate.net
Structural Characterization: X-ray diffraction and other crystallographic techniques are used to determine the precise three-dimensional structure of different polymorphs, revealing details about intermolecular interactions such as hydrogen bonding and π-π stacking. scispace.comresearchgate.netacs.org
Thermodynamic Relationships: Calorimetric methods are employed to understand the thermodynamic relationship between different polymorphs and their phase transitions. acs.org
Influence of Polymorphism: Research focuses on how different polymorphic forms of a compound can affect its dissolution properties and, consequently, its biological activity. conicet.gov.ar
A thorough understanding of the solid-state properties of this compound and its derivatives is essential for their development as therapeutic agents or functional materials.
Advanced Mechanistic Studies on Complex Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones.
Focus of Mechanistic Studies:
Hantzsch Thiazole Synthesis: Detailed mechanistic studies of the Hantzsch reaction, a cornerstone for thiazole synthesis, continue to provide insights into the formation of the thiazole ring. mdpi.com
Multi-component Reactions: Elucidating the plausible mechanisms of multi-component reactions leading to complex heterocyclic systems is a key research area. beilstein-journals.org
Tandem Reactions: Investigations into tandem reactions, where multiple bond-forming events occur in a single operation, can reveal novel and efficient synthetic pathways. researchgate.net
Control Experiments and Computational Studies: A combination of control experiments and computational methods, such as density functional theory (DFT), is used to propose and validate plausible reaction pathways. acs.orgresearchgate.net
These advanced mechanistic studies provide a rational basis for the development of more efficient, selective, and sustainable methods for the synthesis of this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl(1,3-thiazol-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminomethylthiazole derivatives with substituted phenyl halides in polar aprotic solvents (e.g., DMF or DMSO) using K₂CO₃ as a base at 60–80°C for 12–24 hours . Optimization involves adjusting solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Purification typically employs recrystallization or column chromatography.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and thiazole ring signals (δ 6.5–7.0 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns.
- X-ray crystallography : Employ SHELX programs for structure refinement if single crystals are obtained. ORTEP-3 can generate 3D visualizations .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- TGA/DSC : Evaluate thermal stability under nitrogen atmospheres (e.g., decomposition onset >200°C).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in coordination chemistry?
- Methodology :
- DFT calculations : Use Gaussian or ORCA software to model electron density distributions, focusing on the thiazole nitrogen and amine group as potential coordination sites.
- Molecular docking : Screen for interactions with metal ions (e.g., Cu²⁺, Zn²⁺) or biomacromolecules using AutoDock Vina .
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic hotspots .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodology :
- Multi-program refinement : Cross-validate SHELXL (for small-molecule refinement) with phenix.refine (for macromolecules) to address discrepancies in bond lengths/angles .
- Twinned data handling : Use SHELXD for initial structure solution and PLATON to detect twinning. Apply Hooft y parameters to refine twin laws .
- High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce model bias .
Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles or biological pathways?
- Methodology :
- Kinetic isotope effects (KIE) : Compare in deuterated solvents to identify rate-determining steps in reactions.
- Trapping intermediates : Use freeze-quench EPR or cryo-EM to capture short-lived species during oxidation/reduction .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities with enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
